Lobomichaolide

Übersicht

Beschreibung

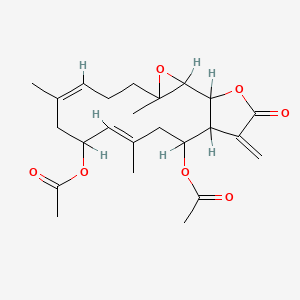

Lobomichaolide is a complex organic compound with a molecular formula of C23H30O7 This compound is known for its unique structural features, including multiple functional groups such as acetoxy, methylidene, and oxo groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lobomichaolide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory to industrial scale, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

Lobomichaolide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

Substitution: Functional groups such as acetoxy can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Cytotoxicity Against Cancer Cell Lines

Lobomichaolide exhibits significant cytotoxic activity against several human cancer cell lines. Research has shown that it can inhibit the growth of:

- A-549 (human lung epithelial carcinoma)

- HT-29 (human colon adenocarcinoma)

- KB (human nasopharyngeal carcinoma)

- P-388 (murine lymphocytic leukemia)

The effective dose (ED50) values for this compound are reported as follows:

| Cell Line | ED50 (μg/mL) |

|---|---|

| A-549 | 0.38 |

| HT-29 | 0.37 |

| KB | 0.59 |

| P-388 | 0.34 |

These findings indicate that this compound is highly potent, particularly against P-388 cells, suggesting its potential as a chemotherapeutic agent .

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for its antiviral capabilities, specifically against human cytomegalovirus (HCMV). In preliminary studies, various cembranolides, including this compound, were tested for their ability to inhibit HCMV replication. While specific IC50 values for this compound were not detailed in the available literature, other related compounds demonstrated promising antiviral effects, indicating that this compound may also contribute to this area of research .

Comparative Analysis with Other Cembranolides

This compound's efficacy can be compared to other cembranolides isolated from marine organisms. For instance, crassolide and other derivatives have shown varying levels of cytotoxicity against similar cell lines:

| Compound | A-549 ED50 (μg/mL) | HT-29 ED50 (μg/mL) | KB ED50 (μg/mL) | P-388 ED50 (μg/mL) |

|---|---|---|---|---|

| This compound | 0.38 | 0.37 | 0.59 | 0.34 |

| Crassolide | 0.39 | 0.26 | 0.85 | 0.08 |

This table illustrates that while this compound is potent, crassolide exhibits even greater efficacy against certain cell lines .

Future Directions and Research Opportunities

The promising results surrounding this compound's cytotoxicity and potential antiviral properties suggest several avenues for future research:

- Mechanistic Studies : Further investigation into the precise mechanisms by which this compound induces cell death in cancer cells.

- Combination Therapies : Exploring the efficacy of this compound in combination with existing chemotherapy agents to enhance therapeutic outcomes.

- Formulation Development : Investigating suitable drug delivery systems to improve the bioavailability and targeted delivery of this compound.

Wirkmechanismus

The mechanism of action of Lobomichaolide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- [(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate

- (14-Acetyloxy-5-hydroxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl) acetate

Uniqueness

Lobomichaolide is unique due to its specific arrangement of functional groups and its tricyclic structure.

Biologische Aktivität

Lobomichaolide is a unique cembranoid diterpene compound derived from the soft coral Lobophytum michaelae. This compound has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and cytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Source

This compound belongs to the class of cembranoids, characterized by their bicyclic structure. These compounds are known for their ecological roles in marine environments, particularly in coral defense mechanisms against predators and pathogens. The biosynthesis of this compound occurs naturally through extraction from its coral source, with ongoing research exploring synthetic methods for its production.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various marine pathogens. Significant findings include:

- Pathogens Targeted : Effective against species such as Alteromonas, Cytophaga-Flavobacterium, and Vibrio.

- Mechanism of Action : The exact mechanism remains under investigation; however, preliminary studies suggest that it may disrupt cellular processes in bacteria.

Comparative Antimicrobial Activity

| Compound Name | Source | Biological Activity |

|---|---|---|

| This compound | Lobophytum michaelae | Strong antibacterial activity against marine pathogens |

| Sarcophine | Sarcophyton spp. | Anticancer, anti-inflammatory |

| Sinulerectol C | Sinularia spp. | Cytotoxic against cancer cell lines |

| Echinolabdane A | Echinomuricea spp. | Mildly cytotoxic, anti-inflammatory |

Cytotoxic Activity

This compound has also shown promising cytotoxic effects against various cancer cell lines. Notable findings include:

- Cell Lines Tested : It has been evaluated against human lung carcinoma (A-549), colon adenocarcinoma (HT-29), nasopharyngeal carcinoma (KB), and murine lymphocytic leukemia (P-388).

- Effective Concentrations : The effective dose (ED50) values for this compound range from 0.3 to 4.9 μg/mL, indicating significant potency.

Cytotoxicity Data

| Cell Line | ED50 Value (μg/mL) |

|---|---|

| A-549 | 0.38 |

| HT-29 | 0.37 |

| KB | 0.59 |

| P-388 | 0.34 |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Whang et al. Study :

- Investigated the isolation of this compound from Lobophytum michaelae.

- Reported cytotoxicity against multiple cancer cell lines with varying ED50 values.

-

Peng et al. Research :

- Focused on the extraction and evaluation of new cembrane-based diterpenoids.

- Found that compounds related to this compound exhibited anti-proliferative activity against leukemia cell lines.

-

Immunomodulatory Effects :

- Preliminary results suggest that this compound may influence pro-inflammatory cytokine production in macrophages, indicating potential roles in immune modulation.

Future Directions

The unique biological activities of this compound present several avenues for future research:

- Development as Antimicrobial Agents : Given its efficacy against marine pathogens, this compound could be explored for applications in aquaculture and marine biology.

- Cancer Therapeutics : Further investigation into its cytotoxic properties may lead to the development of new anticancer therapies.

- Ecological Research : Understanding its role in coral defense mechanisms can provide insights into coral resilience amidst environmental challenges.

Eigenschaften

IUPAC Name |

[(7Z,11E)-14-acetyloxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-13-8-7-9-24(6)22(31-24)21-20(15(3)23(27)30-21)19(29-17(5)26)12-14(2)11-18(10-13)28-16(4)25/h8,11,18-22H,3,7,9-10,12H2,1-2,4-6H3/b13-8-,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEPKAPBAYWQPV-SRYWFLEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(O2)C3C(C(CC(=CC(C1)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CCC2(C(O2)C3C(C(C/C(=C/C(C1)OC(=O)C)/C)OC(=O)C)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145038-59-1 | |

| Record name | Lobomichaolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145038591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.